molecular formula C25H27NO4 B1254498 Ancistrotanzanine A

Ancistrotanzanine A

Cat. No. B1254498
M. Wt: 405.5 g/mol
InChI Key: QGIHYQPVZRSTNP-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ancistrotanzanine A is an isoquinoline alkaloid that is (3S)-6,8-dimethoxy-1,3-dimethyl-3,4-dihydroisoquinoline substituted by a 1-hydroxy-8-methoxy-3-methylnaphthalen-2-yl group at position 5. It is isolated from the leaves of Ancistrocladus tanzaniensis and exhibits antiplasmodial, antileishmanial and antitrypanocidal activities. It has a role as a metabolite, an antiplasmodial drug, a trypanocidal drug and an antileishmanial agent. It is an isoquinoline alkaloid, a member of naphthols, a methoxynaphthalene, an aromatic ether, a member of methylnaphthalenes, a biaryl and a member of isoquinolines.

Scientific Research Applications

Antileishmanial Activities

Ancistrotanzanine A has shown promising results in antileishmanial activities. A study by Bringmann et al. (2003) highlights the synthesis of ancistrotanzanine B and ancistroealaine A, both of which exhibited significant antileishmanial activities, with ancistrotanzanine B showing particularly high effectiveness (Bringmann, Hamm, & Schraut, 2003). Another study by Wadanambi (2020) discusses the potential antileishmanial activity of ancistrotanzanine B against Leishmania donovani Squalene Synthase, suggesting its potential as a basis for designing inhibitors with antileishmanial activity (Wadanambi, 2020).

Anti-Trypanosomal and Anti-Plasmodial Properties

Ancistrotanzanine A, along with other compounds isolated from Ancistrocladus tanzaniensis, has been found to possess good activities against Trypanosoma cruzi, the pathogen of Chagas' disease, and Plasmodium falciparum parasites, responsible for malaria. This discovery by Bringmann et al. (2003) points to its potential application in treating these diseases (Bringmann et al., 2003).

Pharmacological Synthesis

The pharmacological synthesis of ancistrotanzanine A and related compounds has been a subject of research. Bringmann et al. (2004) discuss the isolation of ancistrotanzanine C and related alkaloids from Ancistrocladus tanzaniensis, contributing to the understanding of their chemical structures and potential biological activities (Bringmann et al., 2004).

Cancer Research

In the context of cancer research, ancistrotanzanine A has shown potential. Jiang et al. (2013) report the isolation of various naphthylisoquinoline alkaloids, including ancistrotanzanine A, from Ancistrocladus tectorius. These compounds exhibited inhibitory activities against human leukemia cell lines, suggesting their potential application in cancer therapeutics (Jiang et al., 2013).

properties

Product Name

Ancistrotanzanine A

Molecular Formula

C25H27NO4

Molecular Weight

405.5 g/mol

IUPAC Name

2-[(3S)-6,8-dimethoxy-1,3-dimethyl-3,4-dihydroisoquinolin-5-yl]-8-methoxy-3-methylnaphthalen-1-ol

InChI

InChI=1S/C25H27NO4/c1-13-10-16-8-7-9-18(28-4)23(16)25(27)21(13)24-17-11-14(2)26-15(3)22(17)19(29-5)12-20(24)30-6/h7-10,12,14,27H,11H2,1-6H3/t14-/m0/s1

InChI Key

QGIHYQPVZRSTNP-AWEZNQCLSA-N

Isomeric SMILES

C[C@H]1CC2=C(C(=CC(=C2C(=N1)C)OC)OC)C3=C(C4=C(C=CC=C4OC)C=C3C)O

Canonical SMILES

CC1CC2=C(C(=CC(=C2C(=N1)C)OC)OC)C3=C(C4=C(C=CC=C4OC)C=C3C)O

synonyms

ancistrotanzanine A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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